Product packaging for 7-Methyl-2,1-benzisoxazole(Cat. No.:CAS No. 107096-57-1)

7-Methyl-2,1-benzisoxazole

Cat. No.: B13980238
CAS No.: 107096-57-1
M. Wt: 133.15 g/mol
InChI Key: XFYVCTSDKJVHGZ-UHFFFAOYSA-N
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Description

Overview of 2,1-Benzisoxazole Core Structure and its Chemical Relevance

The 2,1-benzisoxazole, also known as anthranil (B1196931), is an aromatic organic compound featuring a benzene (B151609) ring fused to an isoxazole (B147169) ring. nih.gov This fusion creates a bicyclic heterocyclic system with the molecular formula C₇H₅NO. nih.gov The arrangement of the atoms, specifically the nitrogen and oxygen within the five-membered ring, imparts distinct chemical properties to the molecule. The aromaticity of the system contributes to its relative stability. wikipedia.org

The chemical relevance of the 2,1-benzisoxazole core is significant. It serves as a versatile building block, or synthon, in organic synthesis, allowing for the construction of a wide array of more complex molecules. lookchem.com Its structure allows for various functional group modifications, making it a valuable component in the synthesis of diverse organic compounds. lookchem.com Furthermore, the 2,1-benzisoxazole moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can interact with a variety of biological targets, leading to the development of compounds with a broad spectrum of biological activities. nih.govresearchgate.net

PropertyValue
Molecular FormulaC₇H₅NO
Molecular Weight119.12 g/mol
IUPAC Name2,1-benzoxazole
SynonymsAnthranil, Benz(c)isoxazole
AppearanceClear yellow to brown-red liquid
Boiling Point101-102 °C at 15 mm Hg
Density1.183 g/mL at 25 °C
Table 1: Physicochemical Properties of 2,1-Benzisoxazole. Data sourced from nih.govlookchem.com

Historical Development of Benzisoxazole Chemistry

The study of benzisoxazoles has a history rooted in the foundational explorations of heterocyclic chemistry. Early work focused on the synthesis and characterization of the parent compounds, 1,2-benzisoxazole (B1199462) and 2,1-benzisoxazole. A key method for preparing 1,2-benzisoxazole involves the reaction of salicylaldehyde (B1680747) with hydroxylamine-O-sulfonic acid. wikipedia.org

A significant aspect of early benzisoxazole chemistry was the investigation of their reactivity. For instance, the cleavage of the relatively weak N-O bond in the isoxazole ring by a strong base, a reaction known as the Kemp elimination, was first reported by Daniel S. Kemp. wikipedia.org This reaction yields a 2-hydroxybenzonitrile (B42573) species and demonstrates the inherent reactivity of the benzisoxazole core. wikipedia.org

Over the years, research expanded to include the synthesis of various derivatives and the exploration of their properties. For example, the synthesis of 7-acetyl-3-methyl-2,1-benzisoxazole was achieved through the reduction of 2,6-diacetylnitrobenzene. cdnsciencepub.com Spectroscopic studies of such derivatives have provided insights into phenomena like valency-tautomerism, where a molecule can exist as a mixture of rapidly interconverting structural isomers. cdnsciencepub.com

The development of new synthetic methodologies has been a continuous theme in benzisoxazole chemistry. More recent advancements include electrochemical protocols for the synthesis of highly substituted 2,1-benzisoxazoles from readily available nitroarenes. rsc.org These methods offer sustainable and scalable routes to these important compounds. rsc.org

Current Research Landscape and Interdisciplinary Impact of Benzisoxazoles

The benzisoxazole scaffold continues to be a focal point of contemporary research, with a significant impact across multiple scientific disciplines, most notably in medicinal chemistry. Benzisoxazole derivatives have been investigated for a wide range of pharmacological activities, including as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. nih.govresearchgate.net

A prominent area of research involves the development of benzisoxazole-based drugs targeting the central nervous system. Several approved atypical antipsychotic medications, such as risperidone, paliperidone, and iloperidone, feature a 1,2-benzisoxazole core. researchgate.netnih.gov The anticonvulsant drug zonisamide (B549257) also contains this heterocyclic system. researchgate.netnih.gov The ability of these compounds to interact with specific receptors in the brain, such as serotonin (B10506) and dopamine (B1211576) receptors, underscores the importance of the benzisoxazole scaffold in neuropharmacology. ontosight.aitaylorandfrancis.com

Recent studies have also explored the potential of 2,1-benzisoxazole derivatives as inhibitors of enzymes like monoamine oxidase (MAO), which are targets for the treatment of neurological disorders. rsc.orgnih.gov For instance, certain substituted 2,1-benzisoxazoles have shown potent and specific inhibition of MAO-B. nih.gov

Beyond medicinal chemistry, benzisoxazoles are utilized in material science as components in the development of novel materials with specific properties. lookchem.com They also serve as precursors for the synthesis of other complex heterocyclic systems, such as benzazepines and benzodiazepines, through cycloaddition reactions. rsc.org

The ongoing research into benzisoxazoles highlights their versatility and enduring relevance. The ability to synthesize a diverse array of derivatives with tailored properties ensures that this class of compounds will continue to be a valuable tool in both fundamental and applied chemical research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO B13980238 7-Methyl-2,1-benzisoxazole CAS No. 107096-57-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107096-57-1

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

7-methyl-2,1-benzoxazole

InChI

InChI=1S/C8H7NO/c1-6-3-2-4-7-5-10-9-8(6)7/h2-5H,1H3

InChI Key

XFYVCTSDKJVHGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=CON=C12

Origin of Product

United States

Synthetic Methodologies for 7 Methyl 2,1 Benzisoxazole and Its Derivatives

Classical Cyclization Approaches for 2,1-Benzisoxazole Ring Formation

Traditional methods for synthesizing the 2,1-benzisoxazole ring have long been established in organic chemistry. These approaches typically involve intramolecular reactions of suitably substituted benzene (B151609) derivatives.

Reductive Cyclization of Ortho-Substituted Nitro Compounds

One of the most fundamental methods for synthesizing 2,1-benzisoxazoles is the reductive cyclization of ortho-substituted nitroarenes. nih.gov This process involves the reduction of a nitro group to an intermediate species, such as a nitroso or hydroxylamine (B1172632), which then undergoes intramolecular cyclization with an adjacent substituent. For the synthesis of 7-Methyl-2,1-benzisoxazole, a suitable precursor would be a derivative of 2,6-disubstituted toluene, such as 2-methyl-6-nitrotoluene bearing an appropriate second ortho-substituent.

The reaction often proceeds by reducing the nitro group on a precursor like an o-nitrobenzyl derivative, which has an electron-withdrawing group on the methylene (B1212753) unit, leading to dehydration and formation of the anthranil (B1196931) ring. nih.gov Various reducing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and yield. Palladium-catalyzed reductive cyclization using carbon monoxide as the reductant is one such method. scribd.com Another approach involves the reaction of nitroarenes with compounds containing benzylic C-H acids, such as arylacetonitriles, in the presence of a strong base. nih.gov

A proposed mechanism for the reaction between a nitroarene and an arylacetonitrile suggests that the arylacetonitrile anion adds to the nitroarene at the ortho position, forming an intermediate σ-adduct. nih.gov This adduct then transforms into a nitroso intermediate, which undergoes intramolecular addition-elimination to form the isoxazole (B147169) ring. nih.gov

Table 1: Reagents for Reductive Cyclization of Nitroarenes
Reagent/SystemTypical ConditionsPrecursor TypeReference
Triethyl phosphiteHeatingNitroarenes nih.gov
Palladium catalyst with COVaries (pressure, temperature)β-nitroarenes, nitroolefins scribd.com
Arylacetonitriles with t-BuOK/TMSClLow to room temperatureNitroarenes nih.gov
Hydrazine with Rh/CMild conditionsMethyl 2-nitrobenzoates nih.gov

Dehydration and Intramolecular Cyclization of Ortho-Hydroxyaryl Oximes and Imines

The synthesis of benzisoxazoles can also be achieved through the cyclization of ortho-hydroxyaryl oximes or imines. This pathway involves the formation of an N-O bond. chim.it Typically, this approach leads to the formation of 1,2-benzisoxazoles. The process starts with a 2-hydroxyaryl oxime where the hydroxyl group of the oxime is converted into a good leaving group by various reagents, facilitating the subsequent cyclization. chim.it A competing reaction in this process can be the Beckmann rearrangement, which would lead to the formation of benzo[d]oxazole byproducts. chim.it

For the synthesis of 3-substituted 1,2-benzisoxazoles, a divergent method starting from ortho-hydroxyaryl N-H ketimines has been reported. organic-chemistry.org This method proceeds through a common N-Cl imine intermediate. Under anhydrous conditions, N-O bond formation occurs to yield the benzisoxazole. organic-chemistry.org

Condensation Reactions Involving Nitrosoarenes and Activated Methylenes

The annulation of nitroso compounds represents another classical route to 2,1-benzisoxazoles. nih.gov This method involves the condensation of a nitrosoarene with a compound containing an active methylene group, such as arylacetonitriles. The reaction mechanism is believed to proceed via the formation of a σH-adduct, which then converts to a nitroso intermediate that cyclizes to form the 2,1-benzisoxazole ring. nih.gov

More recent developments have expanded this approach. For example, a base-promoted cyclocondensation of stable nitrile oxides with active methylene compounds has been shown to produce highly functionalized isoxazole derivatives. thieme-connect.de Although this specific example leads to isoxazoles rather than the fused benzisoxazole system, it illustrates the underlying reactivity principle of combining a nitrogen-oxygen functional group with an active methylene compound.

Modern and Emerging Synthetic Strategies for this compound Framework

Recent advancements in synthetic organic chemistry have introduced novel and more efficient methods for constructing the 2,1-benzisoxazole skeleton. These strategies often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Lewis Acid-Catalyzed Annulation Reactions

An emerging strategy for the synthesis of 2,1-benzisoxazoles involves Lewis acid-catalyzed annulation. A notable example is the reaction between glyoxylate (B1226380) esters and nitrosoarenes, catalyzed by boron trifluoride etherate (BF₃·Et₂O). nih.govacs.org This method provides a convergent route to the 2,1-benzisoxazole scaffold from previously unexplored starting materials. nih.govacs.org The reaction is performed under practical conditions and can produce a range of 2,1-benzisoxazoles in moderate to high yields. nih.gov

The proposed mechanism for this transformation is unique. It is thought to involve an unusual umpolung (reactivity inversion) addition of the glyoxylate to the nitrosobenzene (B162901) with high O-selectivity. acs.org This is followed by an intramolecular Friedel–Crafts-type cyclization of the resulting intermediate, which then aromatizes to yield the final 2,1-benzisoxazole product. nih.govacs.org Mechanistic studies using ¹⁸O labeling have confirmed that the oxygen atom in the isoxazole ring originates from the nitrosoarene. nih.govacs.org To synthesize the 7-methyl derivative, 1-methyl-2-nitrosobenzene would be the required starting material.

Table 2: Lewis Acid-Catalyzed Annulation for 2,1-Benzisoxazoles
CatalystReactantsKey Mechanistic StepsReference
BF₃·Et₂O (10 mol %)Nitrosoarenes and Glyoxylate EstersUmpolung addition, Friedel–Crafts cyclization, Aromatization nih.govacs.org
AgSbF₆Nitrosoarenes and Glyoxylate EstersSimilar to BF₃·Et₂O-catalyzed reaction acs.org

Photochemical Cyclization Reactions of Aryl Azides

Photochemical methods provide a mild and efficient alternative for the synthesis of 2,1-benzisoxazoles from aryl azides. nih.gov The photolysis of an aryl azide (B81097) with an ortho-substituent can lead to the formation of a singlet nitrene intermediate. This highly reactive species can then undergo intramolecular cyclization to form the heterocyclic ring. nih.gov

For instance, the photochemical cyclization of 2-azidobenzoic acids has been developed to synthesize 2,1-benzisoxazole-3(1H)-ones. nih.govresearchgate.net This reaction proceeds under mild conditions at room temperature and is particularly useful for preparing thermally labile 2,1-benzisoxazole derivatives. nih.gov The key step is the photolysis of the 2-azidobenzoate anion. nih.gov Similarly, the thermolysis or photochemical decomposition of 2-azidobenzophenone is known to produce 3-phenyl-2,1-benzisoxazole. nih.gov The synthesis of this compound via this route would require an appropriately substituted ortho-azido-m-xylene derivative. The presence of an ortho-ketone or other suitable group facilitates the cyclization of the photochemically generated nitrene. organic-chemistry.org

Electrochemical Synthesis Protocols

Electrochemical methods offer a sustainable and scalable route for synthesizing 2,1-benzisoxazoles through the cathodic reduction of readily available nitroarenes. researchgate.netnih.gov These protocols are characterized by their operational simplicity, often employing an undivided cell setup under constant current conditions, which facilitates ease of scale-up. researchgate.netnih.gov The use of inexpensive and reusable carbon-based electrodes, such as glassy carbon and boron-doped diamond (BDD), along with environmentally benign solvents like water/methanol mixtures, underscores the green nature of this approach. researchgate.netnih.gov

The versatility of this electrochemical method has been demonstrated in the synthesis of a wide array of 3-substituted 2,1-benzisoxazoles with yields reaching up to 81%. researchgate.net The process involves the selective reduction of a nitro group to a hydroxylamine intermediate, which then undergoes an acid-catalyzed cyclo-condensation to form the final benzisoxazole product. nih.gov This method has proven to be robust, allowing for a 50-fold scale-up, highlighting its applicability for preparative purposes. researchgate.net

Another electrochemical strategy involves the reaction of o-nitrophenylacetylenes, where the nitro group undergoes cyclization with the alkyne, activated by a selenium cation generated from the anodic oxidation of diphenyl diselenide. organic-chemistry.org Early research also established the viability of producing 2,1-benzisoxazole derivatives through controlled potential cathodic electrolysis of substituted 2-nitrobenzaldehydes and 2'-nitroacetophenone (B117912) using lead or platinum cathodes. clockss.org

Table 1: Examples of Electrochemically Synthesized 2,1-Benzisoxazole Derivatives
Starting MaterialProductYield (%)Reference
N-(2-nitro-6-methylphenacyl)acetamide3-(acetamidomethyl)-7-methyl-2,1-benzisoxazole75% nih.gov
2'-nitroacetophenone3-methyl-2,1-benzisoxazole71% nih.gov
2-nitro-6-methylbenzaldehydeThis compound~80% clockss.org
5-chloro-2-nitrobenzaldehyde5-chloro-2,1-benzisoxazole85% clockss.org
N-(5-bromo-2-nitrophenacyl)acetamide3-(acetamidomethyl)-5-bromo-2,1-benzisoxazole60% nih.gov

Chemodivergent Atom Swap Methodologies

A novel and powerful strategy for skeletal editing in heterocyclic compounds is the "atom swap" methodology. nih.gov For the synthesis of benzisoxazoles, a chemodivergent C-to-N atom swap has been developed that transforms benzofurans into either benzoxazoles or benzisoxazoles. nih.govethz.ch This approach expands the accessible chemical space from a common precursor, offering significant advantages over de novo synthesis. nih.gov

The process is initiated by a photo-mediated oxidative cleavage of the benzofuran (B130515) ring, which leads to a 2-hydroxyacetophenone (B1195853) intermediate. nih.gov From this intermediate, the reaction pathway can be directed toward two different isomers. To synthesize the 2,1-benzisoxazole, the intermediate is first converted to an imine. Subsequent oxidation, for instance with N-chlorosuccinimide (NCS), activates the imine for a base-mediated cyclization that favors the direct N–O bond formation to yield the 3-substituted benzisoxazole. researchgate.net This protocol is user-friendly and can be performed as a one-pot process starting directly from the benzofuran. researchgate.net

Table 2: Chemodivergent Synthesis of 2,1-Benzisoxazoles from Benzofurans
Benzofuran PrecursorBenzisoxazole ProductYield (%)Reference
3-Methylbenzofuran3-Methyl-2,1-benzisoxazole43% researchgate.net
5-Methoxy-3-methylbenzofuran5-Methoxy-3-methyl-2,1-benzisoxazole50% researchgate.net
5-Bromo-3-methylbenzofuran5-Bromo-3-methyl-2,1-benzisoxazole45% researchgate.net
Bergapten (a furanocoumarin)Furo[2',3':5,6]benzo[d]isoxazole derivative52% researchgate.net

Palladium-Catalyzed Annulation Approaches

Palladium catalysis provides a powerful tool for the synthesis of benzisoxazole scaffolds. While many reported methods focus on the 1,2-benzisoxazole (B1199462) isomer, direct C-H functionalization of the 2,1-benzisoxazole core itself has been achieved. rsc.orgthieme-connect.com Specifically, palladium-catalyzed direct arylation of 2,1-benzisoxazole with various aryl bromides allows for the synthesis of 3-aryl-2,1-benzisoxazoles. researchgate.netresearchgate.net This reaction proceeds in moderate to high yields using catalysts such as Pd(OAc)₂ or PdCl(C₃H₅)(dppb) with an inexpensive base like KOAc. researchgate.net

The reactivity at the C3 position of 2,1-benzisoxazole is a key aspect of this transformation, enabling the formation of a C-C bond with a range of (hetero)aryl bromides. researchgate.net This method is significant as it functionalizes the pre-formed heterocycle, offering a different synthetic logic compared to ring-construction strategies. Furthermore, the resulting 3-aryl-2,1-benzisoxazoles can serve as intermediates for other valuable compounds, such as 2-aminobenzophenones, through subsequent ring-opening reactions. researchgate.net

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity is a critical consideration in the synthesis of substituted benzisoxazoles. The specific isomer and substitution pattern obtained are highly dependent on the chosen synthetic route and starting materials.

In Lewis acid-catalyzed annulations, such as the reaction between nitrosobenzenes and glyoxylates, the regioselectivity of the final Friedel–Crafts cyclization step determines the substitution pattern on the benzene ring of the 2,1-benzisoxazole product. acs.org

In chemodivergent approaches, regioselectivity manifests in the choice between forming a 1,2-benzisoxazole or a benzoxazole (B165842). For instance, starting from ortho-hydroxyaryl N-H ketimines, a common N-Cl imine intermediate can be formed. organic-chemistry.org The reaction outcome is then directed by the conditions: anhydrous conditions facilitate N-O bond formation to regioselectively produce the 3-substituted 1,2-benzisoxazole, whereas treatment with NaOCl leads to a Beckmann-type rearrangement to form the isomeric 2-substituted benzoxazole. organic-chemistry.org

For palladium-catalyzed reactions that build the ring, such as the [4+1] annulation to form 1,2-benzisoxazoles, steric effects play a crucial role. Annulation of substituted N-phenoxyacetamides occurs exclusively at the less hindered ortho position, demonstrating complete regiospecificity. thieme-connect.com When functionalizing the pre-formed 2,1-benzisoxazole ring, palladium-catalyzed direct arylations have been shown to be highly regioselective for the C3 position. researchgate.netresearchgate.net There is limited discussion in the reviewed literature regarding stereoselectivity in the synthesis of the aromatic this compound core, as it lacks stereocenters.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including 2,1-benzisoxazoles. uniroma1.it A primary goal is to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.it

The electrochemical synthesis protocols discussed in section 2.2.3 are prime examples of a green approach. nih.govresearchgate.net By using electricity as a "reagent," these methods avoid the need for conventional, and often toxic or wasteful, chemical oxidants or reductants. nih.gov The use of benign solvents like water and methanol, reusable electrodes, and operation under ambient conditions contribute to a significantly improved environmental footprint compared to traditional methods. nih.govresearchgate.net The scalability and simplicity of the undivided cell setup further enhance its practicality and sustainability. researchgate.net

Another green strategy involves leveraging alternative energy sources to drive reactions. While not specific to this compound in the provided sources, the synthesis of related heterocycles like benzoxazoles and benzothiazoles has been achieved efficiently in water, a green solvent, without the need for metal catalysts. rsc.org Such methodologies, which feature short reaction times and high yields, exemplify the ongoing efforts to develop more environmentally benign synthetic pathways in heterocyclic chemistry. rsc.org The development of one-pot reactions, such as the atom swap methodology, also aligns with green chemistry principles by reducing the number of separate purification steps and minimizing solvent waste. researchgate.net

Reactivity and Chemical Transformations of 7 Methyl 2,1 Benzisoxazole

Ring-Opening Reactions of the 2,1-Benzisoxazole Heterocycle

The cleavage of the N-O bond is a characteristic reaction of 2,1-benzisoxazoles, which can be initiated by reductive methods or by the action of bases. These ring-opening reactions provide access to valuable ortho-substituted aniline (B41778) derivatives.

Reductive Cleavage to 2-Aminophenyl Ketones

The reductive cleavage of the N-O bond in 2,1-benzisoxazoles is a well-established method for the synthesis of 2-aminophenyl ketones. nih.govacs.org This transformation is of significant interest as 2-aminobenzophenones are key intermediates in the production of pharmaceuticals like 1,4-benzodiazepines. nih.govresearchgate.net Various reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method. nih.govnih.gov

For 7-Methyl-2,1-benzisoxazole, the expected product of reductive cleavage would be (2-amino-3-methylphenyl)(phenyl)methanone, assuming a 3-phenyl substituent is present, which is common for this class of compounds synthesized via the Davis reaction. beilstein-journals.org The general transformation is depicted below:

General Reaction for Reductive Cleavage:

Starting Material: 3-Aryl-7-methyl-2,1-benzisoxazole

Reaction Condition: Catalytic Hydrogenation (e.g., H₂, Pd/C) or other reducing agents (e.g., SmI₂). researchgate.net

Product: 2-Amino-3-methylbenzophenone derivative

In a related transformation, the catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles using a chiral ruthenium catalyst has been shown to proceed via reductive cleavage of the N-O bond, leading to the formation of α-substituted o-hydroxybenzylamines. nih.gov This highlights the synthetic versatility of the reductive ring-opening strategy.

Table 1: Examples of Reductive Ring Cleavage of 2,1-Benzisoxazoles

Starting MaterialReagents and ConditionsProductReference
3-Aryl-2,1-benzisoxazolesSmI₂2-Aminobenzophenones researchgate.net
3-Substituted benzisoxazolesH₂, {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl, Acylating agentα-Substituted o-hydroxybenzylamines nih.gov
2'-Nitroacetophenone (B117912) derivativesElectrochemical reduction2,1-Benzisoxazoles and 2'-aminoacetophenones (side product from over-reduction) nih.gov

Base-Induced Ring Opening Processes

The reaction of 2,1-benzisoxazoles with bases can also lead to ring-opening, although the outcomes can be more varied compared to reductive methods. The initial step typically involves the abstraction of a proton from the 3-position if it is unsubstituted, or from a substituent at this position. For isoxazolo[4,5-b]pyridines, a related heterocyclic system, base-promoted decarbonylation and isoxazole (B147169) ring opening have been observed, and similar transformations have been reported for benzo[d]isoxazoles. beilstein-journals.org

While specific studies on the base-induced ring opening of this compound are not extensively documented, the general reactivity of the parent ring system suggests that strong bases can promote rearrangements and fragmentation pathways. For instance, the use of strong bases like potassium tert-butoxide (t-BuOK) is integral to the synthesis of some 2,1-benzisoxazoles from nitroarenes and benzylic C-H acids, highlighting the interaction between the heterocyclic system and basic conditions. nih.gov

Ring-Transformation Reactions and Rearrangements Involving the Benzisoxazole Core

The strained nature of the 2,1-benzisoxazole ring makes it a suitable precursor for various rearrangement and ring-transformation reactions, leading to the formation of other, often more stable, heterocyclic systems.

Transformations to 2H-Azirines and Benzofurans

The transformation of benzisoxazoles into 2H-azirines and benzofurans is not a commonly reported pathway for the 2,1-benzisoxazole isomer. Research on such transformations has primarily focused on the 1,2-benzisoxazole (B1199462) system. However, the photochemical or thermal rearrangement of isoxazoles to oxazoles via 2H-azirine intermediates is a known process in heterocyclic chemistry. It is plausible that under specific energetic conditions, such as photolysis, this compound could potentially undergo N-O bond cleavage followed by rearrangement to form a 2H-azirine intermediate, which could then potentially lead to other heterocyclic systems. acs.org

Ring Expansion to 4H-1,3-Oxazines

Rhodium-catalyzed reactions of diazo compounds with isoxazoles have been shown to result in an efficient ring expansion to produce 4H-1,3-oxazines. rsc.orgresearchgate.netresearchgate.netnih.gov This transformation is believed to proceed through the formation of a rhodium carbenoid, which then reacts with the isoxazole. While this reaction has been demonstrated for the isomeric 1,2-benzisoxazole, its application to the 2,1-benzisoxazole system, including this compound, represents a potential yet underexplored synthetic route to expanded heterocyclic systems. The general mechanism would likely involve the attack of the rhodium carbenoid on the nitrogen atom of the benzisoxazole ring, followed by rearrangement and ring expansion.

Rearrangements to Related Heterocyclic Systems

2,1-Benzisoxazoles serve as valuable precursors for the synthesis of several other important heterocyclic systems, including quinolines, acridines, and quinazolines. nih.gov

Quinolines: The reductive cleavage of 3-aryl-2,1-benzisoxazoles to 2-aminobenzophenones, followed by condensation with compounds containing an active methylene (B1212753) group, provides a route to polysubstituted quinolines. researchgate.netbeilstein-journals.org This two-step process, which can sometimes be performed in a one-pot manner, leverages the facile ring opening of the benzisoxazole core. researchgate.net The Friedländer synthesis is a classic method for quinoline (B57606) formation from o-aminoaryl ketones.

Acridines: The synthesis of acridine (B1665455) derivatives from 2,1-benzisoxazoles has also been reported. For example, the reaction of 3-aryl-2,1-benzisoxazoles with concentrated nitric acid in chloroform (B151607) can lead to the formation of acridinone (B8587238) nitro derivatives. researchgate.net This transformation involves a significant rearrangement of the molecular scaffold.

Quinazolines: A rhodium(II)-catalyzed transannulation reaction between N-sulfonyl-1,2,3-triazoles and 2,1-benzisoxazoles provides a direct route to quinazoline (B50416) derivatives. organic-chemistry.org This reaction demonstrates the utility of 2,1-benzisoxazoles as synthons for building more complex heterocyclic frameworks.

Table 2: Rearrangements of 2,1-Benzisoxazoles to Other Heterocycles

Starting MaterialReagents and ConditionsProduct HeterocycleReference
3-Aryl-2,1-benzisoxazoles1. SmI₂ 2. Ketone with active methyleneQuinolines researchgate.net
3-Aryl-2,1-benzisoxazolesConcentrated HNO₃, ChloroformAcridinones researchgate.net
2,1-BenzisoxazolesN-Sulfonyl-1,2,3-triazoles, Rh(II) catalystQuinazolines organic-chemistry.org

Functionalization and Derivatization Strategies of this compound

Functionalization of the this compound scaffold can be achieved at both the benzene (B151609) and isoxazole rings, allowing for the synthesis of a diverse range of derivatives.

In a related context, the synthesis of substituted 2,1-benzisoxazoles from meta-substituted nitrosoarenes has shown that the position of cyclization is sensitive to the electronic properties of the substituents, which is consistent with an electrophilic aromatic substitution pathway. acs.org For this compound, the positions available for substitution are C4, C5, and C6. The activating effect of the C7-methyl group would likely direct incoming electrophiles to the ortho position (C6) and the para position (C4). Steric hindrance from the isoxazole ring might influence the regioselectivity, potentially favoring the C4 and C6 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org While specific studies on this compound are not extensively documented, the general principles of EAS on substituted benzenes provide a predictive framework for its reactivity. msu.edu

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ 7-Methyl-4-nitro-2,1-benzisoxazole and 7-Methyl-6-nitro-2,1-benzisoxazole
Bromination Br₂, FeBr₃ 4-Bromo-7-methyl-2,1-benzisoxazole and 6-Bromo-7-methyl-2,1-benzisoxazole
Sulfonation SO₃, H₂SO₄ This compound-4-sulfonic acid and this compound-6-sulfonic acid

The C3 position of the 2,1-benzisoxazole ring is a key site for introducing a variety of substituents. One established method involves the reaction of nitroarenes with compounds containing active methylene groups, such as phenylacetonitriles and benzyl (B1604629) sulfones, in the presence of a base and a silylating agent, to yield 3-aryl-2,1-benzisoxazoles. nih.gov

Another versatile approach is the electrochemical synthesis of 3-(acylamidoalkyl)-2,1-benzisoxazoles through the cathodic reduction of appropriately substituted nitroarenes. nih.gov This method has been shown to be scalable and tolerates a wide range of functional groups. The same study also demonstrated the synthesis of 3-alkyl substituted 2,1-benzisoxazoles, such as 3-methyl, 3-ethyl, and 3-isopropyl derivatives, in good yields. nih.gov

Furthermore, the C3 position can be functionalized by generating a C3-lithiated intermediate from a suitable precursor, which can then react with various electrophiles. For instance, treatment with LDA at low temperatures followed by reaction with an alkyl halide can introduce an alkyl group at the C3 position. researchgate.net

Alkylation and acylation of this compound can occur at different positions depending on the reaction conditions.

N-Alkylation: While direct N-alkylation of the aromatic 2,1-benzisoxazole is not typical, related reduced systems such as 1,3-dihydro-2,1-benzisoxazol-3(1H)-ones can be readily N-alkylated. These precursors can be synthesized from methyl 2-nitrobenzoates. The subsequent alkylation is carried out under basic conditions using various alkyl halides, including benzylic, allylic, and primary alkyl halides. nih.govacs.org

C-Alkylation/Acylation (Friedel-Crafts): As discussed under electrophilic aromatic substitution, Friedel-Crafts alkylation and acylation are expected to occur on the benzene ring. libretexts.org The methyl group at C7 directs the incoming alkyl or acyl group to the C4 and C6 positions. However, Friedel-Crafts reactions can sometimes be complicated by poly-substitution and carbocation rearrangements in the case of alkylation. masterorganicchemistry.com Acylation is generally more predictable and is a reliable method for introducing keto functionalities, which can be further modified.

Catalytic Reactions Involving this compound

The unique structure of the 2,1-benzisoxazole ring allows it to participate in a variety of catalytic transformations, particularly with transition metals like gold and rhodium.

Gold catalysts have been shown to mediate several interesting transformations of 2,1-benzisoxazoles. One notable reaction is the (4+2)-annulation between α-alkyl vinylgold carbenes and benzisoxazoles to produce 3,4-dihydroquinoline derivatives. nih.gov In these reactions, the benzisoxazole acts as a dienophile. The scope of this reaction has been demonstrated with benzisoxazoles bearing substituents at the C3, C5, and C6 positions, indicating that a methyl group at C7 would likely be well-tolerated. nih.gov The reaction proceeds via an initial formation of an imine from the gold carbene and the benzisoxazole, followed by a carbonyl-enamine reaction. nih.gov

Density functional theory (DFT) calculations have been used to investigate the mechanisms of gold-catalyzed reactions between 2,1-benzisoxazoles and alkynes like propiolates and ynamides. rsc.orgresearchgate.net These studies reveal that the reaction initiates with a nucleophilic attack of the nitrogen atom of the benzisoxazole onto the gold-activated alkyne. This is followed by cleavage of the N-O bond to form a gold carbenoid intermediate, which can then proceed through various pathways to yield products such as 7-acylindolyl derivatives or quinolone oxides. rsc.org

Table 2: Examples of Gold-Catalyzed Reactions with Benzisoxazole Derivatives

Reactants Catalyst Product Type Ref.
2,1-Benzisoxazole, Alkenylallenes Gold(I) complex 3,4-Dihydroquinolines nih.gov

Rhodium carbenoids, typically generated from diazo compounds in the presence of a rhodium(II) catalyst, are highly reactive intermediates that can participate in a variety of transformations, including C-H insertion, cyclopropanation, and ylide formation. researchgate.netu-tokyo.ac.jpcaltech.edu

While specific examples involving this compound are not prevalent in the literature, the general reactivity of rhodium carbenoids suggests potential reaction pathways. The nitrogen atom of the isoxazole ring could potentially act as a nucleophile to trap a rhodium carbenoid, leading to the formation of an ylide. This ylide could then undergo subsequent rearrangements or cycloadditions.

In a broader context, rhodium(II)-catalyzed reactions of diazo compounds are known to lead to tandem carbonyl ylide formation and 1,3-dipolar cycloadditions. nih.gov If a suitable diazo-functionalized precursor derived from this compound were synthesized, it could potentially undergo intramolecular cyclization mediated by a rhodium carbenoid.

Iron-Catalyzed N-O Bond Formation

The direct formation of the N-O bond to construct the 2,1-benzisoxazole ring system represents an efficient synthetic strategy. Iron(II) bromide has been identified as an effective catalyst for transforming aryl azides bearing ketone substituents into 2,1-benzisoxazoles. nih.gov This method provides a valuable alternative to traditional syntheses that often start with materials already containing an N-O bond. nih.gov

The reaction proceeds under relatively mild conditions, which allows for the presence of various functional groups. The iron(II)-catalyzed process involves the nucleophilic attack of the ketone onto an activated planar iron azide (B81097) complex. nih.gov This transformation is sensitive to the electronic nature of the azide, tolerating both electron-donating and electron-withdrawing substituents on the aryl rings, although strong electron-withdrawing groups can be incompatible with the reaction conditions. nih.gov The reaction is versatile with respect to the substituent on the ketone, accommodating both aryl and alkyl groups. nih.gov

A study on the scope of this iron(II)-catalyzed N-O bond formation demonstrated its utility for creating a range of substituted 2,1-benzisoxazoles. The reaction conditions were optimized, and the tolerance for different substituents was examined, as summarized in the table below.

EntryR¹ SubstituentR² SubstituentR³ SubstituentYield (%)
1HHPh95
2OMeHPh95
3HOMePh95
4ClHPh95
5HBrPh95
6HH4-MeO-Ph95
7HH4-CF₃-Ph95
8HHMe85
9HHn-Pr80

This table presents selected data on the substrate scope for the iron(II)-catalyzed synthesis of 2,1-benzisoxazoles, adapted from research findings. nih.gov The positions R¹, R², and R³ correspond to substituents on the benzisoxazole precursor.

Photochemical and Electrochemical Reactivity of this compound Derivatives

The reactivity of the 2,1-benzisoxazole scaffold can be harnessed through photochemical and electrochemical methods to generate functionalized derivatives. These approaches often provide mild reaction conditions suitable for synthesizing thermally labile compounds. nih.gov

Photochemical Reactivity

The photochemical cyclization of 2-azidobenzoic acids is a viable method for synthesizing 2,1-benzisoxazole-3(1H)-ones. nih.gov This reaction proceeds at room temperature and is particularly useful for creating derivatives that are unstable at higher temperatures. nih.gov Research has shown that the formation and subsequent photolysis of the 2-azidobenzoate anion is a critical step in the ring-closure process. nih.gov The yield of the benzisoxazolone product can be significantly improved by the addition of a base, which facilitates the formation of the reactive anion. nih.gov For instance, the photolysis of 2-azidobenzoic acid in ethanol (B145695) in the presence of a base leads to higher yields of the corresponding 2,1-benzisoxazole-3(1H)-one compared to the reaction without a base. nih.gov This strategy offers an effective route to functionalized 2,1-benzisoxazole-3(1H)-ones under mild conditions. nih.gov

Electrochemical Reactivity

Electrochemical methods offer a sustainable and versatile approach to synthesizing highly substituted 2,1-benzisoxazoles. A notable example is the cathodic reduction of widely available nitroarenes to produce 3-(acylamidoalkyl)-2,1-benzisoxazoles. nih.govresearchgate.net This process is characterized by its simple undivided cell setup, the use of inexpensive and reusable carbon-based electrodes, and environmentally benign reaction conditions. nih.govresearchgate.net

The versatility of this electrochemical protocol has been demonstrated across a wide range of substrates, achieving yields of up to 81%. nih.govresearchgate.net The method tolerates various substituents on the aromatic ring and different acylamidoalkyl groups. The scalability of this electrochemical synthesis highlights its potential for preparative applications in organic chemistry. nih.gov

EntryProductSubstituentYield (%)
15aH72
25aiMethyl71
35ajEthyl69
45akiso-Propyl73
55alPhenyl75
65am4-Fluorophenyl62

This table summarizes the yields for the electrochemical synthesis of various 3-(acylamidoalkyl)-2,1-benzisoxazoles, demonstrating the scope of the reaction with different alkyl and aryl substituents. nih.gov

Theoretical and Computational Investigations of 7 Methyl 2,1 Benzisoxazole

Electronic Structure and Aromaticity Calculations of the 2,1-Benzisoxazole System

The electronic structure and aromaticity of the 2,1-benzisoxazole ring system have been a subject of theoretical interest to understand its stability relative to its isomers, 1,2-benzisoxazole (B1199462) and benzoxazole (B165842). Aromaticity, a key concept in chemistry, is not a directly observable quantity but is inferred from various metrics, including energetic, magnetic, and geometric criteria.

Computational studies employing direct computation of the π-current density reveal distinct patterns of electron delocalization among the isomers. While 1,2-benzisoxazole and benzoxazole exhibit a bifurcated flow with a strong, benzene-like circulation in the six-membered ring, 2,1-benzisoxazole (anthranil) displays a different pattern. Its current flows in a single loop around the perimeter of the bicyclic system, similar to naphthalene, without a separate, distinct current in the carbocyclic ring. This suggests a less "benzene-like" character for the six-membered ring in 2,1-benzisoxazole compared to its isomers.

Table 1: Comparison of Aromaticity Criteria for Benzisoxazole Isomers
CompoundThermodynamic Stabilityπ-Current Density PatternNICS (Nucleus-Independent Chemical Shift) Highlights
2,1-Benzisoxazole (Anthranil)LowestPerimeter circulation (Naphthalene-like)Large negative NICS in the five-membered ring
1,2-BenzisoxazoleIntermediateBifurcated flow, benzene-like current in the six-membered ringLarge negative NICS in the six-membered ring
BenzoxazoleHighestBifurcated flow, benzene-like current in the six-membered ringLarge negative NICS in the six-membered ring

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is instrumental in elucidating the pathways of chemical reactions, identifying transition states, and calculating activation energies. For the 2,1-benzisoxazole system, such studies provide a molecular-level understanding of its transformations.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a predominant computational method for investigating reaction mechanisms in systems like 2,1-benzisoxazole. DFT studies have been applied to understand processes such as protonation and deprotonation, which are fundamental to the molecule's reactivity, particularly in biological contexts. researchgate.net Calculations can predict the most likely sites for electrophilic or nucleophilic attack. For instance, theoretical investigations into the acid-base properties of the parent 2,1-benzisoxazole can determine the proton affinity of the nitrogen and oxygen atoms, providing insight into how the molecule will interact with acids and bases. researchgate.net

While specific DFT studies on the reaction pathways of 7-Methyl-2,1-benzisoxazole were not detailed in the surveyed literature, the methodologies are well-established. Such studies typically involve mapping the potential energy surface of a reaction. For example, the transformation of 2,1-benzisoxazoles into other heterocyclic systems or their ring-opening reactions can be modeled. mdpi.com These calculations would identify the structures of reactants, products, intermediates, and transition states along a proposed reaction coordinate.

Energy Profiles and Activation Barriers for Key Transformations

A key output of DFT studies on reaction mechanisms is the generation of energy profiles. These profiles plot the energy of the system as it progresses from reactants to products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation barrier. This barrier is a critical determinant of the reaction rate.

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.

For derivatives of 2,1-benzisoxazole, conformational analysis, often performed using DFT, can identify the most stable spatial arrangements of substituents. While the core bicyclic system is largely planar, substituents on the ring can adopt various conformations. For example, in the related N-alkyl-1,3-dihydro-2,1-benzisoxazole system, X-ray crystallography has shown the nitrogen atom to be highly pyramidal. nih.gov Theoretical calculations can explore the energy barriers to rotation around single bonds connecting substituents to the ring, providing a picture of the molecule's conformational landscape.

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with a solvent or a biological receptor. An MD simulation of this compound in an aqueous solution, for example, would show how the molecule moves, how its substituents rotate, and how it interacts with surrounding water molecules. While specific MD studies on this compound are not prominent in the literature, simulations have been conducted on related heterocyclic structures to understand their behavior in solution. researchgate.net

Intermolecular Interactions and Solvation Effects (e.g., microsolvation with water)

The interaction of a molecule with its environment, particularly with solvent molecules like water, profoundly influences its properties and reactivity. Computational studies on the 2,1-benzisoxazole system have explored these interactions in detail.

DFT calculations have been used to investigate the microsolvation of the parent 2,1-benzisoxazole with explicit water molecules. researchgate.net These studies build small clusters of the molecule with one, two, or more water molecules to identify the preferred hydrogen bonding sites and to calculate the stabilization energies of these interactions. The results indicate that the stability of these clusters depends on the formation of intermolecular hydrogen bonds. researchgate.net For the related isomers, it has been shown that the nitrogen atom is a more favorable hydrogen bond acceptor than the ring oxygen, a preference that can be explained by the higher proton affinity of the nitrogen atom. researchgate.net The calculations can quantify the binding energy of water molecules to different sites on the 2,1-benzisoxazole ring. researchgate.net

Table 2: Theoretical Analysis of 2,1-Benzisoxazole Interaction with Water
Interaction SiteType of InteractionComputational MethodKey Finding
Ring Nitrogen AtomHydrogen Bond AcceptorDFT/M06-2X, DFT/ωB97XDA primary site for hydrogen bonding with water, contributing to the stability of solvated complexes. researchgate.netresearchgate.net
Ring Oxygen AtomHydrogen Bond AcceptorDFT/M06-2X, DFT/ωB97XDA secondary site for hydrogen bonding, generally forming less stable complexes than the nitrogen atom. researchgate.netresearchgate.net
Aromatic Ringsπ-InteractionsDFTCan engage in weaker interactions with water and other molecules.

Understanding these solvation effects is crucial, as they can influence conformational preferences, modulate electronic properties, and affect the energy barriers of reactions occurring in solution.

Computational Approaches to Structure-Reactivity Relationships within the 2,1-Benzisoxazole Scaffold

Computational methods are essential for establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. These models correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. The 2,1-benzisoxazole scaffold is present in various biologically active compounds, making it a target for such studies. researchgate.net For instance, derivatives have been investigated as inhibitors of enzymes like monoamine oxidases (MAOs). researchgate.net

A computational QSAR study on a series of 2,1-benzisoxazole derivatives would typically involve several steps. First, a set of molecules with known activities is selected. Then, a variety of molecular descriptors are calculated for each molecule using quantum chemical methods. These descriptors can quantify properties such as:

Electronic properties: Dipole moment, orbital energies (HOMO/LUMO), and atomic charges.

Steric properties: Molecular volume, surface area, and specific shape indices.

Lipophilic properties: The partition coefficient (logP).

Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that relates a selection of these descriptors to the observed biological activity. While specific QSAR models for this compound were not found in the search results, the approach is widely applied to other heterocyclic systems like benzimidazoles to guide the synthesis of new, more potent compounds. biointerfaceresearch.comnih.gov Molecular docking, another computational technique, is often used alongside QSAR to predict how these molecules might bind to a protein target, providing a structural basis for their activity. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 7 Methyl 2,1 Benzisoxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Mechanistic Insights

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules like 7-Methyl-2,1-benzisoxazole. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the molecule can be established.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the protons of the methyl group. The substitution pattern dictates the chemical shifts and coupling patterns of the aromatic protons, providing clear evidence for the position of the methyl group at the C7 position. The methyl group itself would appear as a characteristic singlet, typically in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with unique resonances for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are indicative of their electronic environment, while the isoxazole (B147169) ring carbons have characteristic shifts that confirm the heterocyclic structure. The signal for the methyl carbon provides further structural confirmation.

Interactive Table 1: Representative ¹H and ¹³C NMR Spectral Data for Benzisoxazole Derivatives (Note: As specific experimental data for this compound is not widely available, this table illustrates typical chemical shift ranges for related structures. Actual values may vary.)

AtomNucleusTypical Chemical Shift (ppm)Expected Multiplicity
Aromatic CH¹H7.0 - 8.5Doublet, Triplet, Multiplet
Methyl CH₃¹H2.3 - 2.8Singlet
Aromatic C-H¹³C110 - 135N/A
Aromatic C-quat¹³C120 - 165N/A
Methyl C¹³C15 - 25N/A

Application of Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

To resolve complex structural ambiguities and study dynamic processes, advanced NMR techniques are indispensable. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for establishing definitive atomic connectivity.

COSY spectra would reveal proton-proton (¹H-¹H) coupling networks, confirming the relationships between adjacent aromatic protons.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for mapping the complete carbon skeleton and confirming the placement of the methyl group relative to the fused ring system.

Variable-temperature (VT) NMR studies can provide insights into conformational dynamics, such as restricted rotation or ring-puckering, by observing changes in the NMR spectrum as a function of temperature. While significant rotational barriers are not typically expected for the methyl group, VT-NMR could be used to study potential intermolecular association or solvent interaction phenomena.

Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₇NO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula (calculated exact mass: 133.0528 g/mol ).

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecular ion (M⁺˙) is formed. This ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a roadmap to the molecule's structure. Key fragmentation pathways for benzisoxazole derivatives often involve the cleavage of the heterocyclic ring.

Potential fragmentation steps for this compound could include:

Loss of a hydrogen radical (H•) from the methyl group to form an [M-1]⁺ ion.

Cleavage of the N-O bond, a characteristic fragmentation for isoxazoles, leading to various ring-opened fragments.

Loss of carbon monoxide (CO) or hydrogen cyanide (HCN) following ring rearrangement.

Expulsion of the methyl group as a radical (•CH₃) to yield an [M-15]⁺ ion corresponding to the benzisoxazole cation.

Interactive Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value (Predicted)IdentityPossible Neutral Loss
133[C₈H₇NO]⁺˙Molecular Ion (M⁺˙)
118[C₇H₄NO]⁺•CH₃
105[C₇H₅N]⁺˙CO
104[C₇H₄N]⁺HCO
91[C₆H₅N]⁺˙C₂H₂O

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsional angles. This information would empirically confirm the planarity of the bicyclic system and the geometry of the methyl substituent.

Vibrational Spectroscopy (IR, Raman) for Molecular Dynamics and Interaction Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation.

For this compound, the FTIR and Raman spectra would display a series of characteristic bands:

C-H stretching: Aromatic C-H stretches typically appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the methyl group are found around 2950-2850 cm⁻¹.

C=C and C=N stretching: Vibrations from the aromatic ring and the isoxazole C=N bond would be observed in the 1650-1450 cm⁻¹ region.

Ring stretching: Skeletal vibrations of the entire fused ring system would appear throughout the fingerprint region (below 1500 cm⁻¹).

C-H bending: In-plane and out-of-plane bending modes for the aromatic and methyl C-H bonds provide further structural detail in the 1450-600 cm⁻¹ range. The pattern of out-of-plane C-H bending bands can be particularly informative about the substitution pattern on the benzene ring.

These spectroscopic methods are also sensitive to intermolecular interactions. Changes in vibrational frequencies, such as shifts in peak positions or changes in bandwidth, can indicate the presence of hydrogen bonding or other non-covalent interactions in different physical states or solvent environments.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)
Aromatic C-H StretchIR, Raman3100 - 3000
Aliphatic C-H StretchIR, Raman2950 - 2850
C=C / C=N StretchIR, Raman1650 - 1450
C-H Bending (in-plane)IR, Raman1300 - 1000
C-H Bending (out-of-plane)IR900 - 675

Applications of 7 Methyl 2,1 Benzisoxazole As a Chemical Scaffold and Intermediate

Role in the Synthesis of Complex Heterocyclic Systems (e.g., quinolines, acridines, benzodiazepines)

The 2,1-benzisoxazole core is a well-established precursor for synthesizing a range of important heterocyclic systems, including quinolines, acridines, and benzodiazepines. nih.gov The primary synthetic strategy involves the reductive cleavage of the N-O bond within the isoxazole (B147169) ring. This transformation typically yields an ortho-amino ketone, a highly versatile intermediate that can undergo various cyclization reactions.

Synthesis of Quinolines: The transformation of a 2,1-benzisoxazole derivative into a quinoline (B57606) typically proceeds through the formation of a 2-aminoarylketone intermediate. nih.govbeilstein-journals.org This intermediate can then be subjected to classic quinoline syntheses, such as the Friedländer annulation, which involves condensation with a compound containing an activated methylene (B1212753) group (e.g., a ketone or β-ketoester). While specific studies on 7-methyl-2,1-benzisoxazole are not detailed, the general pathway illustrates its potential.

General Reaction Pathway to Quinolines

Step Reaction Intermediate/Product Description
1 Reductive Ring Opening 2-Amino-3-methylacetophenone Cleavage of the N-O bond in this compound would yield this key aminoketone intermediate.

Synthesis of Acridines: Acridines and their derivatives, such as acridones, can also be synthesized from 2,1-benzisoxazole precursors. nih.gov For instance, 3-aryl-2,1-benzisoxazoles have been shown to convert into acridinone (B8587238) nitro derivatives through reactions with nitric acid. researchgate.net Another pathway involves the thermal or catalytic rearrangement of 3-aryl-2,1-benzisoxazoles, which can lead to the formation of the tricyclic acridone (B373769) skeleton. The substituent pattern on the final acridine (B1665455) product is dictated by the substitution on the initial benzisoxazole and aryl reactants.

Synthesis of Benzodiazepines: The synthesis of 1,4-benzodiazepines, a class of psychoactive drugs, often relies on 2-aminobenzophenone (B122507) intermediates. nih.gov Reductive ring-opening of 3-aryl-2,1-benzisoxazoles provides a direct route to these crucial precursors. nih.gov The resulting 2-aminobenzophenone can then be cyclized with an amino acid derivative or other appropriate reagents to construct the seven-membered diazepine (B8756704) ring. This established synthetic utility of the 2,1-benzisoxazole scaffold is directly applicable to its methylated derivatives.

Utilization as Versatile Building Blocks in Organic Synthesis

The 2,1-benzisoxazole moiety is considered a highly versatile building block in organic synthesis, primarily due to the reactive isoxazole ring which can be manipulated to create various functional groups and new ring systems. nih.govnih.gov This versatility extends to substituted derivatives like this compound, where the methyl group can influence reactivity and provide an additional point for functionalization.

Key transformations that highlight its role as a versatile synthon include:

Formation of ortho-Amino Ketones: As previously mentioned, the most significant reaction is the reductive cleavage of the N-O bond to generate ortho-amino ketones. This transformation unmasks two reactive functional groups—an amine and a ketone—from a stable heterocyclic precursor, enabling a wide array of subsequent reactions. nih.gov

Cycloaddition Reactions: 2,1-benzisoxazoles can participate as substrates in cycloaddition reactions, reacting with dipolar species to yield more complex heterocyclic structures like benzazepines and benzodiazepines. nih.gov

Key Synthetic Transformations of the 2,1-Benzisoxazole Scaffold

Reaction Type Reagents Product Class Significance
Reductive Ring Opening H₂, Pd/C; SnCl₂, HCl 2-Aminoarylketones Key intermediates for quinolines, benzodiazepines, etc. nih.gov
Cycloaddition 1,3-dipolar species Benzazepines, Benzodiazepines Construction of seven-membered rings. nih.gov

Development of Novel Molecular Scaffolds for Chemical Research

The benzisoxazole ring is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them excellent starting points for the development of new therapeutic agents. By modifying the core benzisoxazole structure, chemists can generate libraries of diverse compounds for biological screening.

The introduction of a methyl group at the 7-position, as in this compound, is a common strategy in scaffold development. This modification can:

Influence Biological Activity: The methyl group can enhance binding to a biological target through hydrophobic interactions or by altering the electronic properties of the ring system.

Modify Physicochemical Properties: It can affect solubility, lipophilicity, and metabolic stability, which are crucial parameters in drug design.

Serve as a Handle for Further Functionalization: The methyl group itself can be chemically modified to introduce other functional groups, expanding the chemical diversity of the scaffold.

The development of novel scaffolds from this compound would involve using it as a foundational piece to build larger, more complex molecules with potential applications in various areas of chemical and pharmaceutical research. nih.gov

Applications in Materials Chemistry and Supramolecular Assembly

While detailed research into the materials chemistry of this compound specifically is limited, the parent 2,1-benzisoxazole (anthranil) scaffold is noted for its use as a precursor for organic functional materials. nih.gov Heterocyclic compounds are integral to the design of materials with specific electronic, optical, and thermal properties.

Potential applications in this area include:

Organic Electronics: The electron-rich nature of the heterocyclic system could be exploited in the synthesis of organic semiconductors, dyes for solar cells, or components of organic light-emitting diodes (OLEDs).

Fluorescent Probes: Benzisoxazole derivatives can exhibit fluorescence, making them candidates for development as chemical sensors or biological imaging agents.

Supramolecular Chemistry: The planar, aromatic structure of this compound allows it to participate in non-covalent interactions such as π-π stacking. This property is fundamental to supramolecular assembly, where molecules self-organize into larger, ordered structures. Such assemblies can form gels, liquid crystals, or other complex materials with emergent properties.

The synthesis of polymers or macrocycles incorporating the this compound unit could lead to new materials with tailored properties for advanced applications.

Future Perspectives and Research Directions in 7 Methyl 2,1 Benzisoxazole Chemistry

Development of Novel and Efficient Synthetic Routes

While general methods for the synthesis of 2,1-benzisoxazoles exist, future research will likely focus on developing routes that are not only high-yielding but also align with the principles of green chemistry—emphasizing atom economy, reduced waste, and milder reaction conditions. The synthesis of 2,1-benzisoxazoles often involves the reductive cyclization of ortho-substituted nitroarenes. pleiades.online A key future direction will be the adaptation and optimization of these methods specifically for the 7-methyl substituted precursor.

Newer, more efficient procedures for creating the 2,1-benzisoxazole core, such as those starting from 5-(2-nitrobenzylidene)barbiturates, offer advantages like simplicity, mild conditions, and straightforward workup, which could be adapted for 7-methyl analogues. researchgate.netpnrjournal.com Another promising avenue involves the reaction of nitroarenes with carbanions derived from compounds like arylacetonitriles or benzyl (B1604629) sulfones, promoted by strong bases and silylating agents. nih.gov The exploration of transition-metal-catalyzed cyclization reactions could also provide novel pathways with enhanced regioselectivity and functional group tolerance.

Future synthetic strategies are expected to focus on:

Catalytic Systems: Employing novel metal-based or organocatalytic systems to facilitate cyclization under milder conditions.

One-Pot Procedures: Designing multi-component reactions that assemble the 7-Methyl-2,1-benzisoxazole core in a single synthetic operation from simple, readily available starting materials.

Photochemical and Electrochemical Methods: Investigating light or electricity as reagents to drive the key ring-forming reactions, potentially offering unique reactivity and reducing the need for chemical oxidants or reductants.

Table 1: Potential Synthetic Routes for Adaptation to this compound This table is interactive. You can sort and filter the data.

Method Precursor Type Key Reagents/Conditions Potential Advantages
Reductive Cyclization o-Nitro-toluene derivative Reducing agents (e.g., SnCl2, Fe/AcOH) Well-established, readily available precursors
Nitroarene-Carbanion Reaction Substituted Nitrobenzene Arylacetonitrile, t-BuOK, Chlorotrimethylsilane Good yields, versatility in substitution
From Nitrobenzylidenes 2-Nitrobenzylidene barbiturate Base-mediated cyclization Mild conditions, simple workup researchgate.netpnrjournal.com
From Hydroxylamines Substituted Methyl 2-nitrobenzoate Hydrazine, Rh/C, then base-mediated cyclization Practical for N-alkylated derivatives pleiades.online

Exploration of Undiscovered Reactivity Patterns

The 2,1-benzisoxazole ring system is a valuable intermediate, but its full range of chemical reactivity remains to be explored. researchgate.net Future research will delve into uncovering novel transformations of the this compound core. The inherent strain in the isoxazole (B147169) ring makes it susceptible to ring-opening reactions, which can be exploited to synthesize other important heterocyclic structures like quinolones or acridines. pnrjournal.com

A particularly interesting area is the reactivity of related 3-methyl-2,1-benzisoxazolium salts, which have been identified as "active-methyl" compounds. nih.gov This suggests that the methyl group in quaternized derivatives of this compound could be activated for condensation and functionalization reactions. Furthermore, the molecule can be viewed as a platform for cycloaddition reactions, transition-metal-catalyzed cross-coupling at various positions, and selective functionalization of the benzene (B151609) ring, guided by the electronic effects of the fused isoxazole and the methyl group. Understanding the binding interactions of 2,1-benzisoxazole derivatives, such as those observed with enzymes like monoamine oxidase B (MAO-B), can also guide the design of new reactions based on non-covalent interactions. researchgate.net

Key research directions include:

Ring-Opening Chemistry: Systematic investigation of thermal, photochemical, and metal-catalyzed ring-opening and rearrangement reactions to access diverse molecular scaffolds.

Cycloaddition Reactions: Using the benzene or isoxazole portion of the molecule as a diene or dienophile in [4+2] or other cycloaddition reactions.

C-H Activation: Direct functionalization of the C-H bonds on both the benzene and isoxazole rings to introduce new substituents without the need for pre-functionalization.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating chemical research. For this compound, these methods offer a powerful way to predict properties and guide experimental design. Density Functional Theory (DFT) can be employed to calculate molecular geometries, electronic structures (such as HOMO-LUMO energy levels), and spectroscopic properties (NMR, IR), providing deep insights that complement experimental data. researchgate.netniscpr.res.in

Computational modeling can be used to:

Predict Reactivity: Calculate reaction energy profiles and transition state structures to predict the most likely outcomes of a reaction and elucidate complex mechanisms. pleiades.online This can help in optimizing reaction conditions and identifying novel reactivity patterns.

Simulate Spectroscopic Data: Theoretical calculations of NMR and IR spectra can aid in the structural confirmation of newly synthesized derivatives. researchgate.net

Guide Drug Discovery: Molecular docking studies can predict how derivatives of this compound might interact with biological targets, such as enzymes or receptors. nih.govnih.gov Furthermore, in silico tools like SwissADME can predict pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity, helping to prioritize compounds for further development. researchgate.net

The synergy between computational prediction and experimental validation will be crucial for efficiently exploring the chemical space around this compound.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis. This technology offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. nih.gov The synthesis of this compound and its derivatives is an ideal candidate for adaptation to flow chemistry platforms.

Future research in this area will focus on:

Developing Flow-Based Synthetic Routes: Converting established batch syntheses into continuous flow processes. This allows for precise control over parameters like temperature, pressure, and residence time, often leading to higher yields and purities. nih.gov

Automated Multi-Step Synthesis: Integrating multiple reaction steps into a single, automated flow system. researchgate.net Such platforms can telescope a multi-step synthesis, minimizing manual handling and purification of intermediates, which is particularly beneficial when dealing with unstable or hazardous compounds. semanticscholar.org

Inline Analysis and Optimization: Coupling flow reactors with real-time analytical techniques (e.g., HPLC, MS, NMR) allows for rapid reaction monitoring and optimization. Machine learning algorithms can be integrated to create self-optimizing systems that autonomously identify the best reaction conditions. nih.gov

The adoption of flow chemistry will not only make the synthesis of this compound more efficient and safer but also enable the rapid generation of derivative libraries for screening purposes.

Expanding Applications in Catalysis and Advanced Materials

The unique electronic and structural features of the 2,1-benzisoxazole scaffold suggest that its derivatives could find applications beyond their traditional role as synthetic intermediates. Future research should explore the potential of this compound as a fundamental building block in materials science and catalysis.

Potential application areas include:

Ligand Design for Catalysis: The nitrogen and oxygen atoms in the isoxazole ring could serve as coordination sites for metal ions. By incorporating this compound into larger molecular structures, novel ligands could be designed for homogeneous catalysis, potentially influencing the selectivity and activity of metal catalysts in various organic transformations.

Advanced Materials: Aromatic heterocyclic compounds are core components of many functional materials. This compound could be explored as a monomer or a dopant in the synthesis of organic semiconductors, polymers for organic light-emitting diodes (OLEDs), or materials with interesting photophysical properties. The 2,1-benzisoxazole core is a suitable scaffold for building larger, functional molecules. researchgate.net

Heterogeneous Catalysis: Supported catalysts, where active species are grafted onto materials like silica (B1680970) or zeolites, are crucial in industrial chemistry. niscpr.res.inorganic-chemistry.org Derivatives of this compound could be immobilized on solid supports to create novel heterogeneous catalysts with unique shape selectivity and recyclability.

By exploring these avenues, the utility of this compound can be extended into the realms of materials chemistry and industrial catalysis, opening up new opportunities for innovation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Methyl-2,1-benzisoxazole?

  • Methodological Answer : Two primary approaches are widely used:

  • Oxidative Cyclization : Ortho-aminoaryl ketones can undergo oxidative cyclization using hypervalent iodine reagents. For example, ortho-aminoacetophenone derivatives yield 3-methyl-2,1-benzisoxazole under these conditions .
  • Photochemical Synthesis : Photolysis of aryl azides in ethanol with a base (e.g., alkali hydroxides) facilitates cyclization. Optimizing solvent polarity and base equivalents can improve yields (e.g., 40% yield achieved with ethanol and 1 equivalent of base) .
    • Characterization : Post-synthesis, confirm structure via 1H^1H NMR (e.g., methyl group signals at δ 2.4–2.6 ppm) and 13C^{13}C NMR (e.g., isoxazole ring carbons at ~160–170 ppm) .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

  • Methodological Answer :

  • Chromatography : Use HPLC or TLC with ethanol-hexane eluents to assess purity.
  • Spectroscopy : Combine 1H^1H NMR, 13C^{13}C NMR, and IR to confirm functional groups (e.g., isoxazole C=N stretching at ~1600 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., molecular ion at m/z 135 for this compound) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in photochemical synthesis of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar protic solvents (e.g., ethanol) stabilize singlet nitrene intermediates, enhancing cyclization efficiency. Avoid hydrocarbons, which favor triplet nitrenes and side products .
  • Base Addition : Use 1 equivalent of alkali hydroxides (e.g., NaOH) to deprotonate intermediates and accelerate N–O bond formation. Excess base does not improve yields .
  • Light Source : A mercury low-pressure quartz lamp (254 nm) ensures sufficient energy for nitrene generation .

Q. How do substituent effects influence the reaction thermodynamics of 2,1-benzisoxazole derivatives?

  • Methodological Answer :

  • Thermodynamic Predictions : Use computational methods (DFT) to calculate enthalpy changes (ΔrH\Delta_rH^\circ) for substituted derivatives. For example, methyl groups at the 7-position may reduce ring strain, lowering ΔrH\Delta_rH^\circ compared to unsubstituted analogs .
  • Experimental Validation : Compare experimental reaction enthalpies (e.g., via calorimetry) with computational data to refine predictive models .

Q. How can spectral data contradictions (e.g., NMR shifts) in substituted 2,1-benzisoxazoles be resolved?

  • Methodological Answer :

  • Solvent Effects : Note that deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6) can cause significant chemical shift variations.
  • Dynamic Effects : Check for tautomerism or conformational exchange using variable-temperature NMR. For example, methyl group rotation may split signals at low temperatures .
  • Cross-Validation : Compare experimental data with literature values for analogous compounds (e.g., 5-substituted derivatives in ).

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Methodological Answer :

  • Intermediate Trapping : Add nitrene quenchers (e.g., isoprene) to suppress triplet nitrene pathways, reducing primary amine byproducts .
  • Temperature Control : Maintain reaction temperatures below 80°C to prevent thermal decomposition of azide precursors .
  • Purification : Use column chromatography with silica gel and ethyl acetate-hexane gradients to isolate the target compound from azo compounds or amines .

Biological and Application-Oriented Questions

Q. What methodologies are used to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anti-inflammatory Screening : Use LPS-induced RAW264.7 macrophage models to measure TNF-α\alpha suppression via ELISA .
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported yields for 2,1-benzisoxazole syntheses?

  • Methodological Answer :

  • Reproducibility Checks : Replicate protocols under identical conditions (solvent purity, equipment calibration).
  • Byproduct Analysis : Use LC-MS to identify unaccounted side products that may affect yield calculations .
  • Meta-Analysis : Compare data across studies (e.g., photochemical vs. thermal methods) to identify trends (e.g., higher yields in base-mediated photolysis vs. thermolysis) .

Tables for Key Data

Synthesis Method Yield (%) Key Conditions Reference
Photochemical (Ethanol + NaOH)40254 nm lamp, 1 eq. base, 9 h reflux
Oxidative Cyclization65–75Hypervalent iodine, RT, 12 h
Characterization Peak This compound Instrument
1H^1H NMR (CDCl3_3)δ 2.45 (s, 3H, CH3_3)400 MHz
13C^{13}C NMRδ 160.1 (C=N)100 MHz

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.